Oxidative Stability Superiority Over Analogous Pyalk Ligands
Under identical cyclic voltammetry conditions (2,2,2-trifluoroethanol, 0.1 M NBu₄PF₆, scan rate 100 mV/s), diphenyl(pyridin-2-yl)methanol ([H]PhPyalk, L1) exhibits an irreversible oxidation peak at Ep,a = 1.64 V vs. Fc/Fc⁺ [1]. In contrast, the pyrenyl analog L2 shows a broad irreversible oxidation without a defined Ep,a, the thiophenyl analog L3 displays a redox event at Ep,a = 1.44 V, and the ferrocenyl analog L4 presents an irreversible oxidation at Ep,a = 1.20 V [1].
| Evidence Dimension | Anodic peak potential (Ep,a) for irreversible oxidation |
|---|---|
| Target Compound Data | 1.64 V vs. Fc/Fc⁺ |
| Comparator Or Baseline | L2 (pyrenyl): broad irreversible; L3 (thiophenyl): 1.44 V; L4 (ferrocenyl): 1.20 V |
| Quantified Difference | L1 is +0.20 V more anodic than L3 and +0.44 V more anodic than L4 |
| Conditions | Cyclic voltammetry in 2,2,2-trifluoroethanol, 0.1 M NBu₄PF₆, scan rate 100 mV/s, referenced to Fc/Fc⁺ |
Why This Matters
A higher oxidation potential translates to greater tolerance toward oxidative decomposition, enabling the ligand to remain intact under the harsh, oxidizing conditions typical of water oxidation and other electrocatalytic applications where analogs would degrade.
- [1] Al-Hussein, M. F. et al. Inorganics 2024, 12(8), 200. Electrochemically Active Copper Complexes with Pyridine-Alkoxide Ligands. View Source
